S-(4-Chlorophenyl) (E)-3-(1,3-benzodioxol-5-yl)prop-2-enethioate
S-(4-Chlorophenyl) (E)-3-(1,3-benzodioxol-5-yl)prop-2-enethioate
Brand Name:
Vulcanchem
CAS No.:
298215-57-3
VCID:
VC0371372
InChI:
InChI=1S/C16H11ClO3S/c17-12-3-5-13(6-4-12)21-16(18)8-2-11-1-7-14-15(9-11)20-10-19-14/h1-9H,10H2/b8-2+
SMILES:
C1OC2=C(O1)C=C(C=C2)C=CC(=O)SC3=CC=C(C=C3)Cl
Molecular Formula:
C16H11ClO3S
Molecular Weight:
318.8g/mol
S-(4-Chlorophenyl) (E)-3-(1,3-benzodioxol-5-yl)prop-2-enethioate
CAS No.: 298215-57-3
Main Products
VCID: VC0371372
Molecular Formula: C16H11ClO3S
Molecular Weight: 318.8g/mol
CAS No. | 298215-57-3 |
---|---|
Product Name | S-(4-Chlorophenyl) (E)-3-(1,3-benzodioxol-5-yl)prop-2-enethioate |
Molecular Formula | C16H11ClO3S |
Molecular Weight | 318.8g/mol |
IUPAC Name | S-(4-chlorophenyl) (E)-3-(1,3-benzodioxol-5-yl)prop-2-enethioate |
Standard InChI | InChI=1S/C16H11ClO3S/c17-12-3-5-13(6-4-12)21-16(18)8-2-11-1-7-14-15(9-11)20-10-19-14/h1-9H,10H2/b8-2+ |
Standard InChIKey | OHMLUUXZYIXGOJ-KRXBUXKQSA-N |
Isomeric SMILES | C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)SC3=CC=C(C=C3)Cl |
SMILES | C1OC2=C(O1)C=C(C=C2)C=CC(=O)SC3=CC=C(C=C3)Cl |
Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C=CC(=O)SC3=CC=C(C=C3)Cl |
PubChem Compound | 678259 |
Last Modified | Nov 11 2021 |
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